molecular formula C10H20N4O4 B168915 L-Lysine, glycylglycyl- CAS No. 10236-53-0

L-Lysine, glycylglycyl-

Cat. No. B168915
CAS RN: 10236-53-0
M. Wt: 260.29 g/mol
InChI Key: QITBQGJOXQYMOA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysine, glycylglycyl-, also known as Glycylglycyl-L-lysine, is a compound with the molecular formula C10H20N4O4 . It’s an essential amino acid, meaning it is necessary for human health, but the body cannot synthesize it . You have to get lysine from food or supplements .


Synthesis Analysis

L-Lysine can be produced by chemical processes from fossil raw materials, as well as by microbial fermentation . The production process of L-Lysine-HCl is studied using a systematic approach based on modeling and simulation . The study considers two analysis stages: first, the dynamic analysis of the fermentation reactor, where the conversion of sugars from sugarcane molasses to L-Lysine with a strain of Corynebacterium glutamicum is carried out .


Molecular Structure Analysis

The molecular structure of L-Lysine, glycylglycyl- is complex, with an average mass of 260.290 Da and a monoisotopic mass of 260.148468 Da .


Chemical Reactions Analysis

L-Lysine is used in various chemical reactions. It plays a major role in calcium absorption, as well as in helping build muscle protein . Besides, Lysine aids in recovering from surgery or traumas and helps your body produce hormones, enzymes, and antibodies .


Physical And Chemical Properties Analysis

The physical and chemical properties of L-Lysine, glycylglycyl- include a molecular formula of C10H20N4O4, an average mass of 260.290 Da, and a monoisotopic mass of 260.148468 Da .

Scientific Research Applications

Regenerative and Protective Actions

The tripeptide GHK (glycyl-l-histidyl-l-lysine) demonstrates regenerative and protective actions. It stimulates the outgrowth of blood vessels and nerves, enhances the synthesis of collagen, elastin, and glycosaminoglycans, and supports dermal fibroblast function. GHK has shown potential in tissue repair for skin, lungs, bones, liver, and stomach lining, as well as possessing anti-cancer, anti-inflammatory, and other health-positive activities (Pickart & Margolina, 2018).

Role in Wound Healing and Tissue Repair

GHK-Cu, a high-affinity complex of GHK with copper ions, plays a significant role in wound healing and tissue repair. It acts as a chemoattractant for various cells and stimulates angiogenesis, nerve outgrowth, and wound closure, showing promising results in healing vascular and diabetic ulcers (Maquart et al., 1990).

Skin Regeneration

GHK is involved in skin regeneration by stimulating both the synthesis and breakdown of collagen and glycosaminoglycans. It also restores vitality to fibroblasts after radiation therapy and induces systemic wound healing in various animals. Additionally, it has been used in cosmetic products for improving skin elasticity, reducing photodamage, and increasing keratinocyte proliferation (Pickart, Vasquez-Soltero & Margolina, 2015).

Stimulation of Collagen Synthesis

The GHK-Cu complex significantly stimulates collagen synthesis in fibroblast cultures, independent of cell number changes. This suggests its potential role in wound healing and tissue repair at the site of injury (Maquart et al., 1988).

Glycation and Protein Function

Glycation, where proteins react with reducing sugars, is implicated in diabetes and aging. Studies on lysine glycation suggest that acidic amino acids catalyze the glycation of nearby lysines, impacting protein function and characteristics (Johansen, Kiemer & Brunak, 2006).

Inhibition of Protein Glycation in Diabetes

L-Lysine has been identified as an inhibitor of protein glycation, which is crucial for managing diabetic complications. Its use as a chemical chaperone can influence protein folding and activity, offering therapeutic potential for diabetes treatment (Jafarnejad et al., 2008).

Lysostaphin: An Antistaphylococcal Agent

Lysostaphin, a zinc metalloenzyme, specifically targets Staphylococcus aureus by cleaving glycine-glycine bonds in its cell wall. It holds potential as a therapeutic agent against antibiotic-resistant staphylococcal infections (Kumar, 2008).

Future Directions

L-Lysine has been shown to have potential benefits in preventing cold sore outbreaks and minimizing the length of outbreaks once they occur, in addition to potentially helping with osteoporosis, anxiety, and athletic performance . Therefore, it could be suggested for combinatorial therapy of diabetes with oral hypoglycemic agents to protect against vascular risk factors and other diabetic complications .

properties

IUPAC Name

(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O4/c11-4-2-1-3-7(10(17)18)14-9(16)6-13-8(15)5-12/h7H,1-6,11-12H2,(H,13,15)(H,14,16)(H,17,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITBQGJOXQYMOA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427213
Record name L-Lysine, glycylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Lysine, glycylglycyl-

CAS RN

10236-53-0
Record name Glycylglycyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10236-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine, glycylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
L-Lysine, glycylglycyl-
Reactant of Route 2
Reactant of Route 2
L-Lysine, glycylglycyl-
Reactant of Route 3
Reactant of Route 3
L-Lysine, glycylglycyl-
Reactant of Route 4
Reactant of Route 4
L-Lysine, glycylglycyl-
Reactant of Route 5
Reactant of Route 5
L-Lysine, glycylglycyl-
Reactant of Route 6
L-Lysine, glycylglycyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.